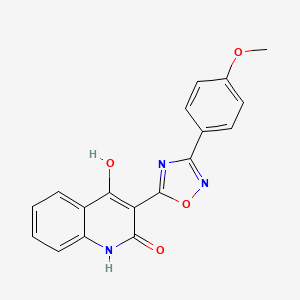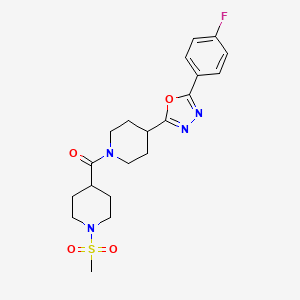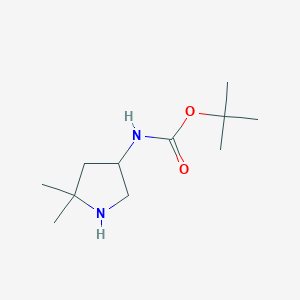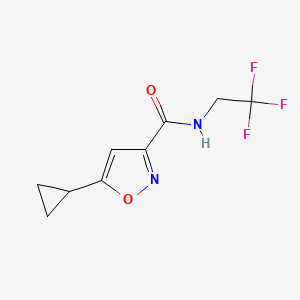![molecular formula C17H21N3O B2558974 2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380101-25-5](/img/structure/B2558974.png)
2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPAP and has a molecular formula of C20H21N3O.
科学的研究の応用
MPAP has been studied extensively for its potential applications in various fields. One of the most significant areas of research has been in the field of neuroscience. MPAP has been shown to act as a potent and selective inhibitor of the dopamine transporter (DAT). This property makes it an attractive candidate for the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and drug addiction.
作用機序
The mechanism of action of MPAP involves its ability to inhibit the reuptake of dopamine by the DAT. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in enhanced dopamine signaling. The enhanced dopamine signaling is thought to be responsible for the therapeutic effects of MPAP in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPAP have been extensively studied. In addition to its effects on dopamine signaling, MPAP has also been shown to affect other neurotransmitter systems such as norepinephrine and serotonin. MPAP has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the main advantages of MPAP in lab experiments is its ability to selectively inhibit the DAT. This property makes it an attractive candidate for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of MPAP is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of MPAP. One of the most significant areas of research is the development of more potent and selective DAT inhibitors. Another area of research is the study of the effects of MPAP on other neurotransmitter systems and their potential therapeutic applications. Additionally, the use of MPAP in combination with other drugs for the treatment of various neurological disorders is an area that requires further investigation.
Conclusion
In conclusion, 2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MPAP is relatively straightforward, and it has been extensively studied for its potential therapeutic applications in various neurological disorders. Further research is required to fully understand the potential of MPAP and its future applications.
合成法
The synthesis of MPAP involves the reaction of 2-chloro-6-phenylpyridazine with 3-azetidinone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with 2-methylpropylamine to yield the final product. The synthesis of MPAP is relatively straightforward and can be carried out in a laboratory setting with ease.
特性
IUPAC Name |
2-[1-(2-methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13(2)10-19-11-15(12-19)20-17(21)9-8-16(18-20)14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPYZIZAVLFBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2558891.png)
![N-(3-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2558892.png)
![5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2558893.png)

![[4-[(4-Methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate](/img/structure/B2558896.png)

![2-Chloro-N-[1-(2-hydroxy-1-methylindol-5-yl)ethyl]acetamide](/img/structure/B2558899.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2558903.png)


![1-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2558912.png)
